

atrazine environmental fate and transport in soil and water

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atrazine

Cat. No.: B1667683

[Get Quote](#)

An In-depth Technical Guide to the Environmental Fate and Transport of **Atrazine** in Soil and Water

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective triazine herbicide used extensively for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1][2][3] Its widespread use, combined with its chemical properties, has led to its frequent detection in soil, surface water, and groundwater, raising concerns about its environmental impact.[1][2][4] This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, persistence, and transport mechanisms of **atrazine** in terrestrial and aquatic environments, intended for researchers and environmental scientists.

Physicochemical Properties of Atrazine

The environmental behavior of **atrazine** is fundamentally governed by its physical and chemical properties. It is a colorless, crystalline solid with moderate aqueous solubility and a tendency to persist in the environment.[3][5] These characteristics influence its mobility and fate in soil and water systems.[6]

Table 1: Physicochemical Properties of **Atrazine**

Property	Value	References
Chemical Formula	C ₈ H ₁₄ ClN ₅	[7]
Molecular Weight	215.69 g/mol	[7]
Appearance	Colorless solid/powder	[3]
Water Solubility	33 mg/L (at 22-25 °C)	[8][9][10]
Melting Point	175 °C	[3][8]
Boiling Point	200 °C (decomposes)	[3]
Vapor Pressure	3.0 x 10 ⁻⁷ mmHg (at 20 °C)	N/A
Log K _{ow} (Octanol-Water Partition Coefficient)	2.61 - 2.75	[6]
pKa (Acid Dissociation Constant)	1.7	[8]

Environmental Fate: Degradation and Persistence

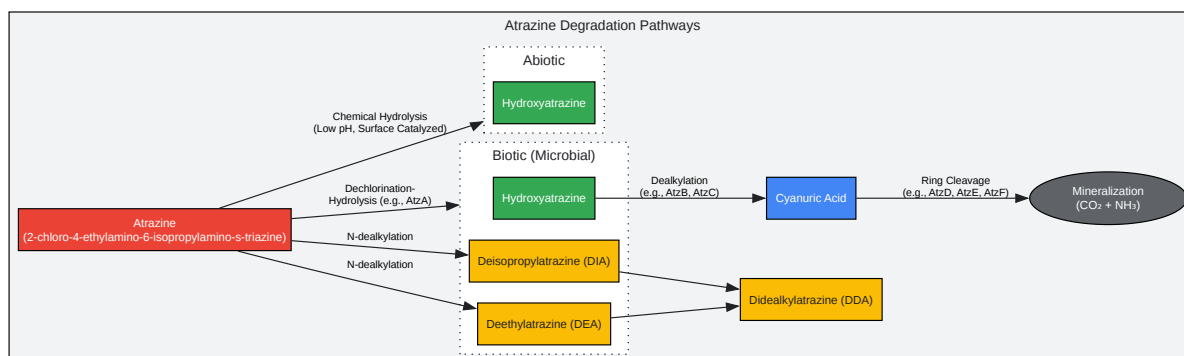
The fate of **atrazine** in the environment is determined by a combination of biotic and abiotic degradation processes, which dictate its overall persistence.

Degradation Pathways

Atrazine degradation proceeds through several key pathways, primarily microbial N-dealkylation and chemical hydrolysis.[11][12] The s-triazine ring itself is stable, but some microorganisms are capable of cleaving it.[13]

- Microbial (Biotic) Degradation: This is the principal mechanism for **atrazine** dissipation in soils.[14] The primary pathways are:
 - N-Dealkylation: Microorganisms remove the ethyl and isopropyl side chains, forming metabolites such as deethyl**atrazine** (DEA) and deisopropyl**atrazine** (DIA).[11][14][15] These metabolites are generally more mobile than the parent **atrazine** compound.[11]

- Dechlorination-Hydrolysis: The chlorine atom at the C-2 position is replaced by a hydroxyl group, forming hydroxy**atrazine**.[\[11\]](#)[\[14\]](#) This reaction is catalyzed by the enzyme **atrazine** chlorohydrolase (encoded by the *atzA* gene) found in certain bacteria.[\[2\]](#) Hydroxy**atrazine** is less mobile and less phytotoxic than **atrazine**.[\[11\]](#)[\[12\]](#)
- Ring Cleavage: Some specialized bacteria can utilize **atrazine** as a sole source of carbon and nitrogen, leading to the complete mineralization of the s-triazine ring to ammonia and carbon dioxide.[\[13\]](#)[\[14\]](#) This process involves a series of enzymatic steps following initial hydrolysis.[\[3\]](#)
- Chemical (Abiotic) Degradation:
 - Hydrolysis: This is a slow process in water but is significantly catalyzed by soil surfaces, particularly at low pH.[\[11\]](#) It results in the formation of hydroxy**atrazine**.
 - Photolysis: Direct photodegradation of **atrazine** in soil or water is generally not a significant dissipation pathway.[\[15\]](#) However, in the atmosphere, vapor-phase **atrazine** can be degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of about 14 hours.[\[15\]](#)[\[16\]](#)



[Click to download full resolution via product page](#)

Diagram 1: Key biotic and abiotic degradation pathways for **atrazine**.

Environmental Persistence

Atrazine is considered moderately to highly persistent in the environment. Its half-life varies significantly depending on environmental conditions such as soil type, pH, temperature, moisture, and microbial activity.[2][15][16]

Table 2: Environmental Persistence (Half-life) of **Atrazine**

Environment	Typical Half-Life (t _{1/2})	Conditions & Notes	References
Surface Soil	14 - 109 days (Median ~60 days)	Varies greatly with soil type, pH, moisture, and temperature. Can persist for up to 4 years in some cases.	[1] [3] [15] [16] [17]
Subsurface Soil	Can be years	Lower microbial activity and cooler temperatures lead to much slower degradation.	[1]
Water (Surface)	60 - 190 days	Slow biodegradation. Photolysis half-life in sunlit water is ~168 days.	[10] [15] [16] [18]
Water (Anaerobic)	~578 days	Degradation is very slow in the absence of oxygen.	[16]
Groundwater	Very Persistent (can be decades)	Little to no biodegradation observed under typical anaerobic aquifer conditions.	[1] [4] [15]
Atmosphere	~14 hours	Rapid degradation by hydroxyl radicals.	[15] [16]

Environmental Transport: Sorption, Leaching, and Runoff

The movement of **atrazine** from its application site is a major cause of widespread environmental contamination. Transport is primarily mediated by its interaction with soil particles and its movement with water through leaching and surface runoff.

Sorption and Desorption in Soil

Sorption—the binding of **atrazine** to soil particles—is a critical process that controls its availability for degradation, plant uptake, and transport.[\[11\]](#)[\[19\]](#)

- Mechanisms: **Atrazine** adsorption is primarily attributed to reactions with soil organic matter and clay surfaces, involving mechanisms like hydrogen bonding.[\[20\]](#)
- Influencing Factors:
 - Soil Organic Matter: This is the single most important factor. Sorption increases significantly with higher organic carbon content.[\[11\]](#)[\[19\]](#)
 - Soil pH: Sorption increases as pH decreases.[\[11\]](#)[\[21\]](#) At lower pH, the **atrazine** molecule can become protonated, increasing its affinity for negatively charged soil colloids.
 - Clay Content: Soils with higher clay content tend to adsorb more **atrazine**, though this effect is often secondary to organic matter.[\[20\]](#)
- Sorption Coefficients: The tendency of **atrazine** to sorb to soil is quantified by the soil-water partition coefficient (K_d) and the organic carbon-normalized partition coefficient (K_{oc}). A low K_{oc} value indicates that **atrazine** does not bind strongly to soil and has a higher potential for mobility.[\[22\]](#)

Table 3: Soil Sorption Coefficients for **Atrazine**

Coefficient	Typical Value Range	Interpretation	References
K_d (Soil-Water Partition Coefficient)	0.48 - 3.26 L/kg	Highly variable depending on soil properties.	[9] [21] [23]
K_{oc} (Organic Carbon Partition Coefficient)	~100 - 160 L/kg	Indicates modest affinity for organic carbon, classifying it as a mobile pesticide.	[9] [18] [22]

Leaching and Groundwater Contamination

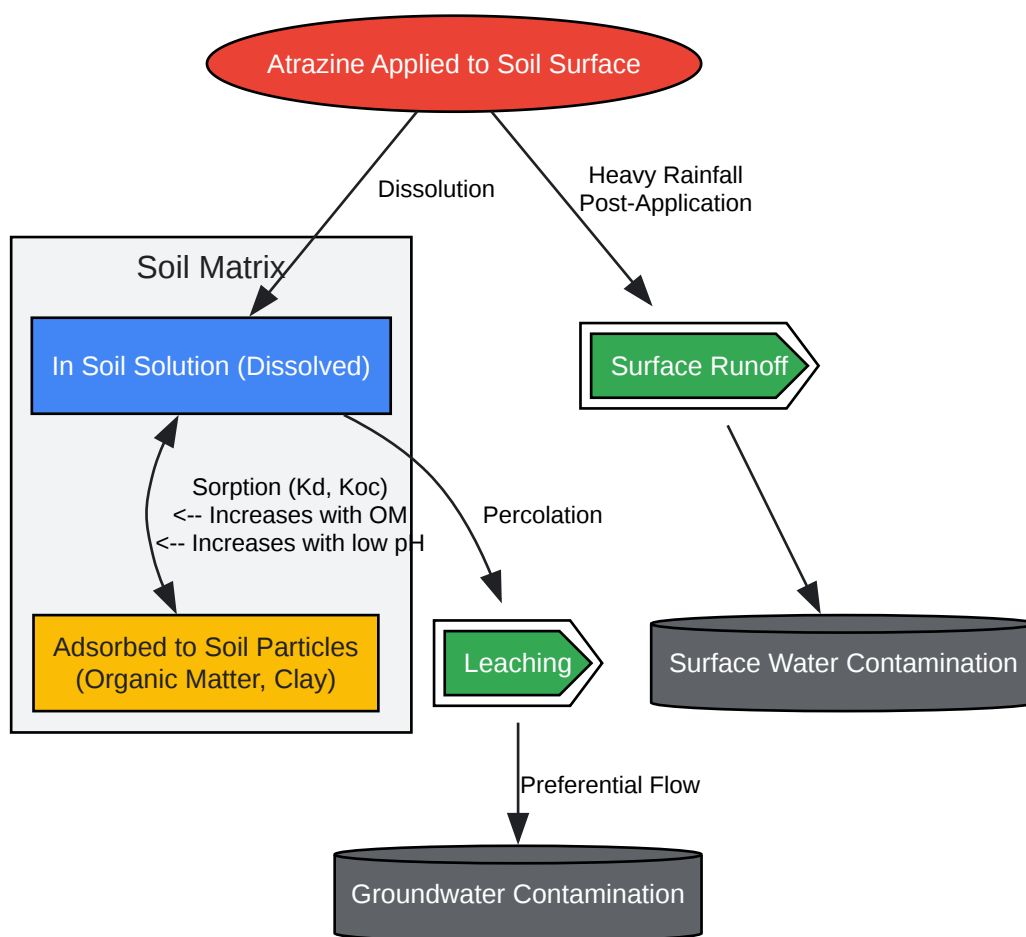
Due to its moderate solubility and relatively weak sorption to soil, **atrazine** has a high potential to leach through the soil profile and contaminate groundwater.[5][16] This process is exacerbated by:

- **Preferential Flow:** Rapid water movement through macropores (e.g., root channels, cracks) can carry **atrazine** deep into the soil profile, bypassing the more biologically active topsoil where degradation would occur.[11]
- **Soil Type:** Leaching is more pronounced in sandy soils with low organic matter compared to clay or loam soils.[15]
- **Colloid-Facilitated Transport:** **Atrazine** can adsorb to mobile colloidal particles, which are then transported through preferential flow paths into groundwater.[24]

Surface Runoff

Atrazine is frequently lost from agricultural fields via surface runoff, leading to the contamination of adjacent rivers, streams, and lakes.[15] The magnitude of runoff loss is influenced by:

- **Rainfall Timing and Intensity:** The greatest losses occur when a high-intensity rainfall event happens shortly after herbicide application.[25][26][27] A gentle rain can move **atrazine** into the soil, reducing the amount available for subsequent runoff.[25]
- **Soil Moisture:** Runoff begins sooner on wet soils, increasing the potential for **atrazine** loss compared to dry soils where more initial infiltration occurs.[25][26]
- **Tillage Practices:** Conservation tillage and no-till systems can reduce sediment-bound **atrazine** loss by minimizing soil erosion, but may not always reduce **atrazine** loss in the water phase of runoff.[25]



[Click to download full resolution via product page](#)

Diagram 2: Factors and pathways influencing **atrazine** transport in soil.

Key Experimental Protocols

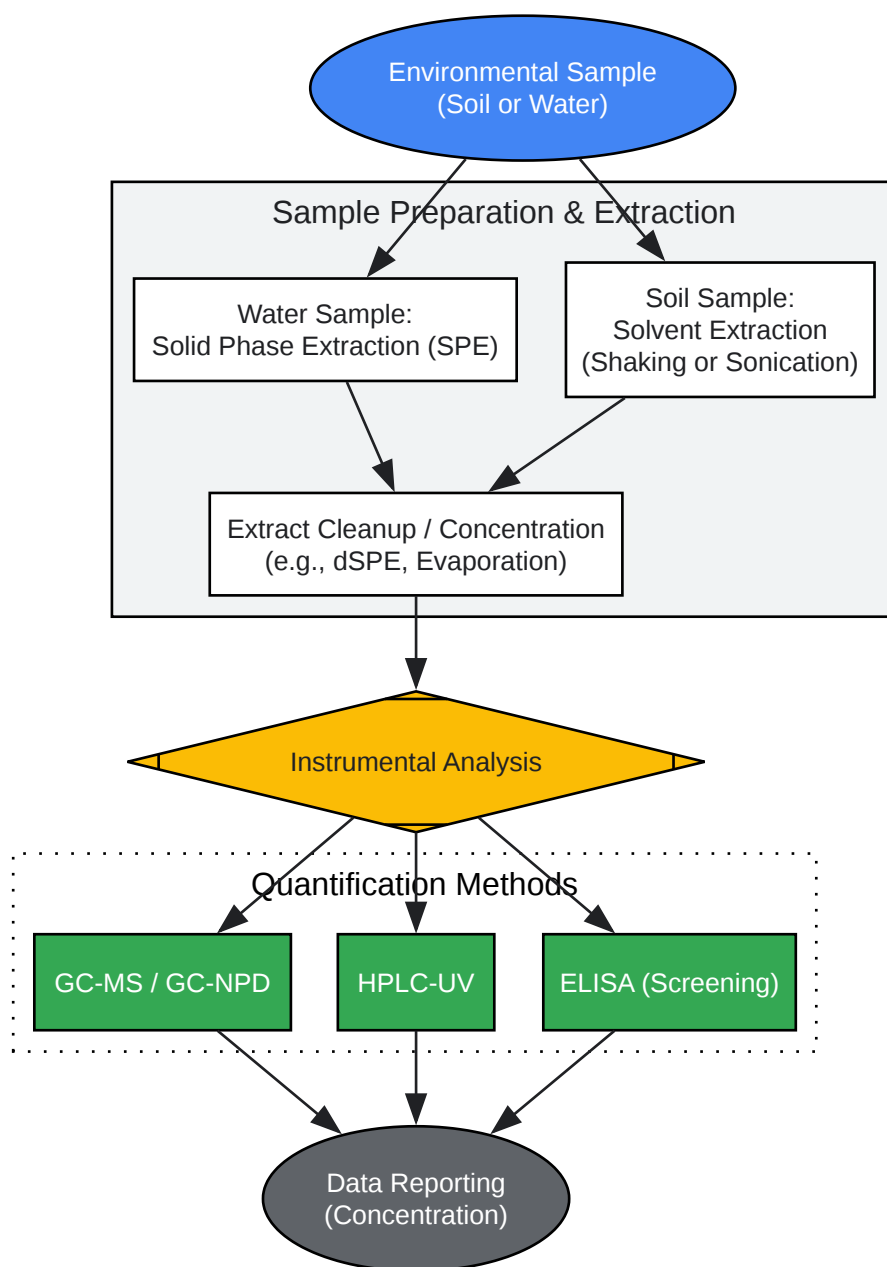
Accurate assessment of **atrazine**'s environmental fate and transport relies on robust analytical methodologies.

Sample Extraction and Analysis

The standard approach involves extracting **atrazine** from an environmental matrix (soil or water) followed by quantification using chromatography.

- Extraction from Water: Solid Phase Extraction (SPE) using C18 cartridges is a common and effective method for extracting and concentrating **atrazine** from water samples.[28]
- Extraction from Soil: Several methods are used, including:

- Mechanical Shaking: Shaking the soil sample with a solvent mixture (e.g., methanol:water) for an extended period (e.g., 1 hour).[\[28\]](#)[\[29\]](#)
- Sonication: Using ultrasonic waves to enhance extraction with a solvent like acetonitrile:water.[\[28\]](#)[\[29\]](#)
- Dispersive Solid Phase Extraction (dSPE): A cleanup technique often used in "QuEChERS" style methods.[\[30\]](#)
- Analysis and Quantification:
 - Gas Chromatography (GC): A highly sensitive and specific technique, often coupled with detectors like a Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD), or Electron Capture Detector (ECD).[\[29\]](#)[\[31\]](#)
 - High-Performance Liquid Chromatography (HPLC): Also widely used, typically with a UV or diode array detector.[\[31\]](#)[\[32\]](#)
 - Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective screening method, suitable for field use, with sensitivity comparable to GC for many applications.[\[29\]](#)[\[31\]](#)



[Click to download full resolution via product page](#)

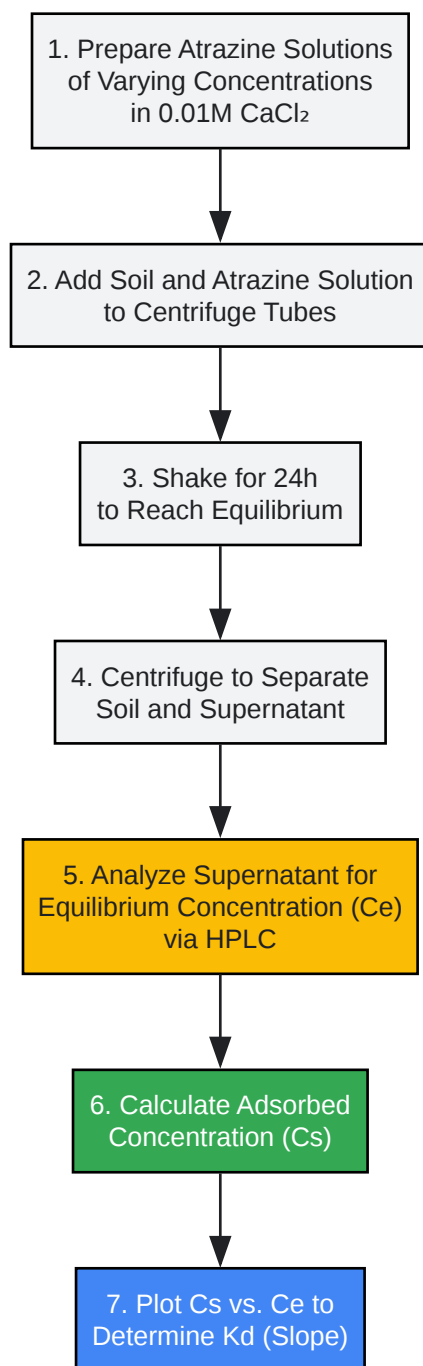
Diagram 3: General experimental workflow for **atrazine** analysis.

Determination of Sorption Coefficients (K_d/K_{oc})

The batch equilibrium method is the standard protocol for determining the sorption characteristics of **atrazine** in soil.[8][21]

Protocol Steps:

- Preparation: Prepare a stock solution of **atrazine** in a background electrolyte solution (e.g., 0.01 M CaCl_2). A series of dilutions are made from this stock.
- Equilibration: A known mass of soil is placed in a centrifuge tube with a known volume of one of the **atrazine** solutions.
- Shaking: The tubes are shaken for a predetermined time (e.g., 24 hours) to allow the system to reach equilibrium between the adsorbed and solution phases.
- Separation: The tubes are centrifuged at high speed to separate the soil from the solution.
- Analysis: The supernatant is carefully removed and analyzed for the equilibrium concentration of **atrazine** (C_e) using HPLC or another suitable method.
- Calculation: The amount of **atrazine** adsorbed to the soil (C_s) is calculated by the difference between the initial and equilibrium concentrations. The K_d value is the slope of the linear plot of C_s versus C_e . The K_{oc} is then calculated by dividing K_d by the fraction of organic carbon in the soil.



[Click to download full resolution via product page](#)

Diagram 4: Workflow for the batch equilibrium sorption experiment.

Conclusion

Atrazine's environmental behavior is a complex interplay of its inherent chemical properties and diverse environmental factors. Its moderate persistence, particularly in subsurface

environments, and its high mobility in soil contribute to its frequent detection in ground and surface waters. The primary degradation mechanisms involve microbial dealkylation and hydrolysis, while transport is dominated by leaching and surface runoff, processes that are highly sensitive to soil type, organic matter content, pH, and rainfall patterns. Understanding these interconnected pathways is essential for developing effective management strategies to mitigate the environmental risks associated with **atrazine** use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.nationbuilder.com [assets.nationbuilder.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Atrazine - Wikipedia [en.wikipedia.org]
- 4. Still present after all these years: persistence plus potential toxicity raise questions about the use of atrazine - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Atrazine (Ref: G 30027) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Adsorption mechanisms of atrazine isolated and mixed with glyphosate formulations in soil - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. extension.umd.edu [extension.umd.edu]
- 10. Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water [mdpi.com]
- 11. Atrazine retention and transport in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation and mineralization of atrazine by a soil bacterial isolate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Atrazine Fact Sheet [npic.orst.edu]
- 17. researchgate.net [researchgate.net]
- 18. ojs.wiserpub.com [ojs.wiserpub.com]
- 19. researchgate.net [researchgate.net]
- 20. "Kinetics and Mechanisms of Atrazine Adsorption and Desorption in Soils" by V. P. Evangelou, W. W. Witt et al. [uknowledge.uky.edu]
- 21. researchgate.net [researchgate.net]
- 22. Factors Affecting the Occurrence and Distribution of Pesticides in the Yakima River Basin, Washington, 2000 [pubs.usgs.gov]
- 23. researchgate.net [researchgate.net]
- 24. Atrazine adsorption and colloid-facilitated transport through the unsaturated zone [pubs.usgs.gov]
- 25. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 26. mnkjournals.com [mnkjournals.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. cabidigitallibrary.org [cabidigitallibrary.org]
- 31. atsdr.cdc.gov [atsdr.cdc.gov]
- 32. ars.usda.gov [ars.usda.gov]
- To cite this document: BenchChem. [atrazine environmental fate and transport in soil and water]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667683#atrazine-environmental-fate-and-transport-in-soil-and-water>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com